molecular formula C16H12ClN3O B2562350 (2Z)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-3-(pyridin-4-yl)prop-2-enenitrile CAS No. 339106-61-5

(2Z)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-3-(pyridin-4-yl)prop-2-enenitrile

Cat. No.: B2562350
CAS No.: 339106-61-5
M. Wt: 297.74
InChI Key: IYFCKMWWBCGUBP-GMXKPAPCSA-N
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Description

(2Z)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-3-(pyridin-4-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H12ClN3O and its molecular weight is 297.74. The purity is usually 95%.
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Biological Activity

The compound (2Z)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-3-(pyridin-4-yl)prop-2-enenitrile , commonly referred to by its CAS number 339106-61-5 , has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H12ClN3O
  • Molecular Weight : 247.71 g/mol
  • CAS Number : 339106-61-5

The biological activity of this compound is primarily linked to its interaction with various cellular pathways. It has been shown to act as a modulator of several key signaling pathways, including:

  • VEGF Signaling Pathway : The compound may influence the vascular endothelial growth factor (VEGF) signaling pathway, which is crucial for angiogenesis and endothelial cell function. It promotes phosphorylation of proteins involved in this pathway, such as KDR (VEGFR2) and AKT1, leading to enhanced cell survival and proliferation under certain conditions .
  • CYP450 Enzyme Interaction : In vitro studies indicate that the compound exhibits inhibitory activity against certain cytochrome P450 enzymes, particularly CYP450 1A2 and CYP450 2D6. This suggests potential implications for drug-drug interactions and metabolic pathways in humans .
  • Nitric Oxide Production : The compound has been implicated in the induction of nitric oxide (NO) production through endothelial cells, which plays a vital role in vascular homeostasis and signaling .

Table 1: Summary of Biological Activities

Activity TypeObservations
Anticancer Activity Exhibits selective cytotoxicity towards cancer cells while sparing normal cells .
Anti-inflammatory Effects Modulates inflammatory cytokines, potentially reducing chronic inflammation .
Antimicrobial Activity Demonstrated effectiveness against various bacterial strains in preliminary assays .
Cytotoxicity Shows concentration-dependent cytotoxic effects against specific cancer cell lines .

Case Studies and Research Findings

  • Anticancer Studies : In a study assessing the anticancer properties of various derivatives of this compound, it was found that modifications to the chlorophenyl group significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values indicated a dose-dependent response, with some derivatives achieving IC50 values below 10 µM .
  • Inflammation Model : Research involving an animal model of inflammation demonstrated that administration of the compound led to a significant reduction in markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
  • Microbial Resistance : A recent investigation into the antimicrobial properties revealed that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential utility in treating resistant infections .

Properties

IUPAC Name

(Z)-2-[(E)-(4-chlorophenyl)methoxyiminomethyl]-3-pyridin-4-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-16-3-1-14(2-4-16)12-21-20-11-15(10-18)9-13-5-7-19-8-6-13/h1-9,11H,12H2/b15-9+,20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFCKMWWBCGUBP-GMXKPAPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CC(=CC2=CC=NC=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C/C(=C/C2=CC=NC=C2)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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